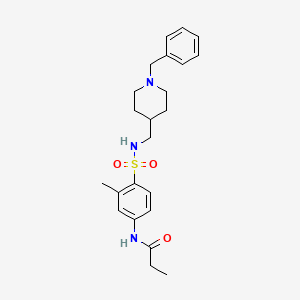

N-(4-(N-((1-苄基哌啶-4-基)甲基)磺酰胺)-3-甲基苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

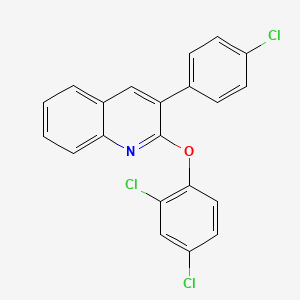

This compound is a complex organic molecule that contains a benzylpiperidine moiety, a sulfamoyl group, and a propionamide group . Benzylpiperidine is a class of compounds that have been used in scientific studies and have shown activity as monoamine releasing agents .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as acylation, sulfonation, and amide bond formation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds.科学研究应用

碳酸酐酶同工型的抑制

涉及磺酰胺类化合物(如 N-(4-(N-((1-benzylpiperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide)的一个重要研究领域是对碳酸酐酶 (CA) 同工型的抑制活性。研究表明,新型磺酰胺化合物可以有效抑制细胞溶质碳酸酐酶同工型,如 hCA I、II 和 VII,这些同工型对于包括呼吸、酸碱平衡和二氧化碳水合催化在内的各种生理功能至关重要。由于这些抑制剂能够调节碳酸酐酶的活性,因此它们在治疗青光眼、癫痫和某些类型的肿瘤等疾病中具有潜在的治疗应用 (Ulus 等人,2013 年)。

抗菌和抗真菌活性

另一个研究方向是探索具有潜在抗菌和抗真菌特性的磺酰胺衍生物的合成。通过改变磺酰胺的化学结构,研究人员开发出对各种细菌和真菌菌株表现出显着活性的化合物。这一研究方向对于开发新的抗生素和抗真菌剂以对抗耐药病原体和治疗传染病至关重要 (Mange 等人,2013 年)。

生物和催化应用

具有磺酰胺衍生物的金属配合物的合成和表征揭示了它们在增加配体的生物和催化活性方面的潜力。这些配合物因其在制药和化工行业的应用而受到研究,展示了磺酰胺类化合物在增强生物活性和催化方面的多功能性 (Orie 等人,2021 年)。

抗结核活性

衍生自磺酰胺的化合物也已合成并对其抗结核活性进行了评估。这一领域的研究对于开发针对结核病(一项重大的全球健康挑战)的新型治疗剂至关重要。通过研究这些化合物的构效关系,研究人员旨在识别可用于治疗结核病的有效抗结核剂 (Dighe 等人,2012 年)。

作用机制

Target of Action

The primary target of this compound is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.

Mode of Action

It is believed to interact with beta-secretase 1, potentially inhibiting its activity . This could lead to a decrease in the production of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.

Result of Action

Given its potential interaction with Beta-secretase 1, it may influence the production of beta-amyloid peptide, which could have significant effects at the cellular level .

生化分析

Biochemical Properties

The compound is part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects . The compound has been synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction .

Cellular Effects

As part of a study into new analgesics derived from Fentanyl, the compound is being examined for its potential effects on various types of cells and cellular processes .

Temporal Effects in Laboratory Settings

As part of a study into new Fentanyl-derived opioid compounds, the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being examined .

Dosage Effects in Animal Models

As part of a study into new Fentanyl-derived opioid compounds, the compound’s threshold effects and any toxic or adverse effects at high doses are being examined .

Metabolic Pathways

As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with enzymes or cofactors and any effects on metabolic flux or metabolite levels are being examined .

Transport and Distribution

As part of a study into new Fentanyl-derived opioid compounds, the compound’s interactions with transporters or binding proteins and any effects on its localization or accumulation are being examined .

Subcellular Localization

As part of a study into new Fentanyl-derived opioid compounds, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles are being examined .

属性

IUPAC Name |

N-[4-[(1-benzylpiperidin-4-yl)methylsulfamoyl]-3-methylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-3-23(27)25-21-9-10-22(18(2)15-21)30(28,29)24-16-19-11-13-26(14-12-19)17-20-7-5-4-6-8-20/h4-10,15,19,24H,3,11-14,16-17H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGHPAVTYSGDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

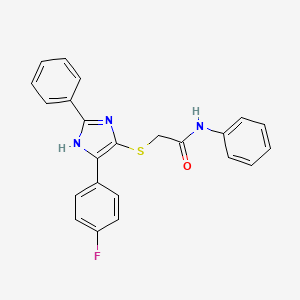

![N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2742744.png)

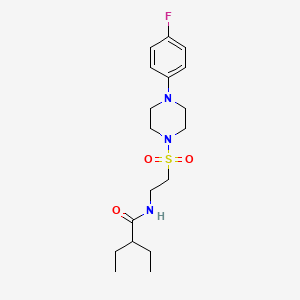

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B2742749.png)

![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2742761.png)

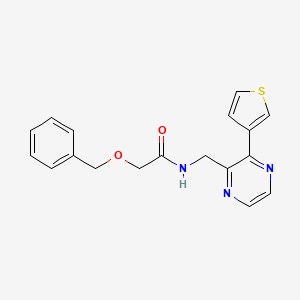

![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)